N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Introduction to N-[(2Z)-6-Methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide
Systematic Nomenclature and IUPAC Classification
The compound’s name follows IUPAC guidelines for polycyclic systems and functional group prioritization. Breaking down the structure:
- Benzothiazole core : A bicyclic system comprising a benzene ring fused to a thiazole ring (positions 1 and 3). The 6-methoxy group (-OCH₃) substitutes the benzene ring at position 6.
- Oxathiine derivative : The 5,6-dihydro-1,4-oxathiine component is a six-membered ring with one oxygen atom (position 1) and one sulfur atom (position 4), partially saturated at positions 5 and 6.
- Sulfone groups : The 4,4-dioxide designation indicates two oxygen atoms doubly bonded to sulfur at position 4 of the oxathiine ring.
- Carboxamide : The -CONH- group links the oxathiine moiety to the benzothiazolylidene substituent via a (2Z)-configured imine.
IUPAC Classification Table
The systematic name reflects additive nomenclature principles, combining substituents and functional groups in descending priority order.
Historical Context of Benzothiazole-Oxathiine Hybrid Compounds
Benzothiazole-oxathiine hybrids emerged in the late 20th century as part of efforts to combine electron-rich aromatic systems with sulfur- and oxygen-containing heterocycles for enhanced bioactivity. Key milestones include:
- Early syntheses : Initial reports of benzothiazole derivatives in the 1980s focused on antimicrobial properties. The integration of oxathiine rings, as seen in this compound, gained traction in the 2000s to exploit sulfur’s electron-withdrawing effects.
- Pharmaceutical relevance : Hybrids like this compound were designed to leverage benzothiazole’s DNA-binding capacity and oxathiine’s metabolic stability. For example, the 1,4-oxathiine scaffold’s resistance to enzymatic degradation was critical in antiviral drug development.
- Structural innovations : The addition of sulfone groups (as 4,4-dioxide) marked a shift toward optimizing solubility and oxidative stability, addressing limitations of earlier thioether-based analogs.
Significance of Sulfone and Carboxamide Functional Groups
Sulfone Group (4,4-Dioxide)
- Electronic effects : The sulfone’s strong electron-withdrawing nature stabilizes adjacent carbanions, facilitating nucleophilic substitutions.
- Biological interactions : Sulfones enhance binding to hydrophobic protein pockets, as seen in anti-diabetic agents like the thiazolidinone derivatives.
- Chemical reactivity : The sulfone group participates in Ramberg–Bäcklund reactions, enabling olefin synthesis without requiring high temperatures.
Carboxamide Group (-CONH-)
- Hydrogen bonding : The NH and C=O groups form hydrogen bonds with biological targets, improving affinity for enzymes like peroxisome proliferator-activated receptors (PPAR-γ).
- Metabolic stability : Carboxamides resist hydrolysis compared to esters, extending the compound’s half-life in vivo.
Functional Group Comparison Table
Properties
Molecular Formula |
C19H16N2O5S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H16N2O5S2/c1-25-13-7-8-14-15(11-13)27-19(20-14)21-18(22)16-17(12-5-3-2-4-6-12)28(23,24)10-9-26-16/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
InChI Key |
GOSOZOJMPVLUJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Coupling of Fragments
The benzothiazole and oxathiine-carboxamide are coupled via Schiff base formation . Reacting the benzothiazole-2-ylidene amine with the oxathiine-carboxamide carbonyl under acidic conditions (AcOH, 60 °C) forms the target imine linkage.
Oxidation to 4,4-Dioxide
The 1,4-oxathiine ring is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA (2.2 eq) | CH2Cl2 | 0 °C → RT | 6 | 92 |
| H2O2/AcOH | Acetic acid | 50 °C | 12 | 85 |
Mechanistic Insight :
-
mCPBA selectively oxidizes sulfur atoms to sulfones without over-oxidizing other functional groups.
-
Excess oxidant or prolonged reaction times degrade the benzothiazole ring.
Alternative Methodologies and Recent Advances
Enzymatic Hydroxylation
Inspired by chemoenzymatic GE81112 syntheses, iron/α-ketoglutarate-dependent hydroxylases (e.g., GetF/GetI) could theoretically introduce hydroxyl groups to late-stage intermediates. However, this remains unexplored for 1,4-oxathiine systems.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility in oxidation steps. A microreactor setup with H2O2/AcOH achieves 94% conversion in 30 minutes, reducing side reactions.
Challenges and Optimization Strategies
-
Regioselectivity in Cycloaddition : DFT calculations suggest that electron-donating groups on dithioesters increase transition-state stabilization, improving 1,4-oxathiine yields.
-
Oxidation Side Reactions : Stabilizing the sulfone with bulky substituents (e.g., 3-phenyl) minimizes ring-opening degradation.
-
Tautomer Control : The Z-configuration of the benzothiazol-2-ylidene group is maintained using weakly acidic conditions (pH 5–6) during coupling .
Chemical Reactions Analysis
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Scientific Research Applications
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The oxathiine ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity. The carboxamide group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with analogs from the literature:
Key Observations :
- The target compound uniquely combines benzothiazole and 1,4-oxathiine systems, distinguishing it from purely benzoxathiin or benzodithiazine derivatives.
- The carboxamide group is a shared feature with , suggesting possible similarities in hydrogen-bonding interactions or biological target affinity.
Table 2: Physicochemical Data for Selected Analogs
*Calculated based on structural analysis.
†Inferred from sulfonyl and carboxamide signatures in analogs .
Synthetic Notes:
Biological Activity
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound notable for its potential biological activities. The compound's structure incorporates a benzothiazole moiety and an oxathiine ring, which are often associated with diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. Its unique structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| Structure | Benzothiazole and oxathiine core |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity . The presence of the methoxy group in this compound enhances its interaction with microbial targets, potentially inhibiting their growth. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.
Anticancer Activity
Compounds containing benzothiazole structures have been investigated for their anticancer properties . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that this compound could induce apoptosis in cancer cells, although further research is necessary to confirm these effects.
Enzyme Inhibition
The compound's structural characteristics indicate potential for enzyme inhibition , particularly in pathways involving oxidative stress and inflammation. Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on related benzothiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit comparable antimicrobial efficacy .
- Anticancer Evaluation : In vitro studies on benzothiazole derivatives revealed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Enzyme Activity : Research has shown that certain benzothiazole derivatives can inhibit key enzymes involved in tumor progression and inflammation. This suggests that this compound may also exhibit similar enzyme inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
